molecular formula C25H19N3O2 B065670 2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine CAS No. 185346-09-2

2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine

货号: B065670
CAS 编号: 185346-09-2
分子量: 393.4 g/mol
InChI 键: BZSJUFJXCHHRHW-LUKWVAJMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and Structural Features 2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine is a chiral bis(oxazoline) ligand with a pyridine backbone. Its molecular formula is C₂₅H₁₉N₃O₂ (MW: 393.45), and it exists as a solid with a melting point of 284°C (decomposition) . The stereochemistry at the 3aS,8aR positions confers rigidity and planar chirality, critical for asymmetric induction in catalysis. The compound’s optical activity is significant, with [α]²⁰/D = +386° (c = 1 in CH₂Cl₂) .

Synthesis and Purification The ligand is synthesized via condensation of chiral indeno-oxazoline precursors with 2,6-dibromopyridine under reflux conditions, followed by chromatographic purification (CH₂Cl₂/hexanes) and recrystallization from ethanol .

Applications in Catalysis
This ligand belongs to the PYBOX family, introduced by Nishiyama in 1989, and is widely used in asymmetric reactions such as:

  • Cu(I)-catalyzed asymmetric alkynylation
  • Enantioselective Diels-Alder reactions
  • Ni-catalyzed cross-couplings
  • Scandium(III)-catalyzed hydroxyoxindole synthesis (78–97% yield, 85–99% ee) .

属性

IUPAC Name

(3aR,8bS)-2-[6-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-3-8-16-14(6-1)12-20-22(16)27-24(29-20)18-10-5-11-19(26-18)25-28-23-17-9-4-2-7-15(17)13-21(23)30-25/h1-11,20-23H,12-13H2/t20-,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSJUFJXCHHRHW-LUKWVAJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442926
Record name (3aS,8aR,3a'S,8a'R)-2,2'-(Pyridine-2,6-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185346-09-2
Record name (3aS,8aR,3a'S,8a'R)-2,2'-(Pyridine-2,6-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185346-09-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Preparation of (3aS,8aR)-Indeno[1,2-d]oxazole Intermediate

The indenooxazole moiety is synthesized via a cyclocondensation reaction between 1-amino-2-indanol and a carboxylic acid derivative.

Representative Protocol:

  • Starting Material : (1R,2S)-1-Amino-2-indanol (enantiomeric excess >99%) is reacted with methyl dichloroacetate in toluene under reflux.

  • Cyclization : The reaction forms the oxazole ring through intramolecular nucleophilic attack, yielding (3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole.

  • Purification : The crude product is isolated via column chromatography (hexane/ethyl acetate, 4:1) with a 72% yield.

Key Data :

ParameterValue
Reaction Time12 hours
Temperature110°C (reflux)
SolventToluene
Yield72%
Enantiomeric Excess>99%

Coupling to Pyridine Backbone

The indenooxazole units are introduced to pyridine via a palladium-catalyzed cross-coupling reaction.

Protocol :

  • Substrate : 2,6-Dibromopyridine is combined with two equivalents of (3aS,8aR)-indenooxazole-zinc chloride complex.

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF) at 65°C.

  • Workup : The product is purified via recrystallization from ethanol/water (9:1), yielding 68% of Indenyl-PyBOX.

Optimization Insights :

  • Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% decreases yield to 45%, underscoring the need for sufficient catalyst.

  • Solvent Effects : THF outperforms DMF or DMSO in minimizing side reactions.

Stereochemical Control and Byproduct Analysis

The (3aS,8aR) configuration is critical for ligand performance in catalysis. Racemization risks arise during high-temperature steps, necessitating mild conditions.

Byproducts Identified :

  • Diastereomeric Contamination : Incorrect stereochemistry at either oxazole unit reduces enantioselectivity in catalytic applications.

  • Unreacted Intermediates : Traces of 2-bromo-6-(indenooxazolyl)pyridine are detected via HPLC if coupling is incomplete.

Mitigation Strategies :

  • Use of chiral auxiliaries during cyclization.

  • Low-temperature recrystallization to isolate the desired diastereomer.

Industrial-Scale Production Challenges

Scaling Indenyl-PyBOX synthesis introduces practical constraints:

ChallengeLaboratory SolutionIndustrial Adaptation
Catalyst CostPd(PPh₃)₄ (5 mol%)Recyclable Pd/C systems
Solvent VolumeTHF (100 mL/g substrate)Continuous-flow reactors
PurificationColumn chromatographyCrystallization gradients

A pilot-scale process by Avantor Sciences achieves 250 mg batches with 97% purity, though yields drop to 58% due to inefficient catalyst recovery.

Characterization and Quality Control

Critical Analytical Methods :

  • Chiral HPLC : Confirms >99% ee using a Chiralpak IA column (hexane/i-PrOH, 90:10).

  • X-ray Crystallography : Validates the (3aS,8aR) configuration.

  • NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) shows characteristic pyridine protons at δ 8.45 ppm and oxazole methine signals at δ 5.32 ppm.

Specification Compliance :

ParameterAvantor ProductResearch-Grade
Purity≥97%≥99%
Melting Point265°C (dec.)263–265°C (dec.)
Molecular Weight393.44 g/mol393.44 g/mol

化学反应分析

反应类型

RPC1063经历了几种类型的化学反应,包括:

    氧化: 将醇基转化为酮或醛。

    还原: 将硝基还原为胺。

    取代: 芳香环的卤化或烷基化。

常见试剂和条件

    氧化: 高锰酸钾或三氧化铬等试剂。

    还原: 钯碳或氢气等催化剂。

    取代: 氢化钠或卤代烷等试剂。

主要产品

从这些反应中形成的主要产物是导致RPC1063最终结构的中间体,每个中间体都有助于其药理活性。

科学研究应用

Anticancer Activity

Research has indicated that 2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine exhibits promising anticancer properties. A study demonstrated its ability to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific molecular targets involved in cancer progression has been investigated, showing potential as a lead compound for drug development.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed effectiveness against several bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membrane integrity.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in organic electronics. Research has focused on its use as a phosphorescent dopant in OLEDs. Studies show that devices incorporating this compound exhibit enhanced luminescence efficiency and stability compared to traditional materials.

Photovoltaic Devices

In the realm of solar energy conversion, the compound has been explored as a potential component in organic photovoltaic devices. Its ability to facilitate charge transport and enhance light absorption makes it a candidate for improving the efficiency of solar cells.

Organocatalysis

The compound has been studied for its role as an organocatalyst in various chemical reactions. Its ability to facilitate reactions such as aldol condensations and Michael additions has been documented. The advantages of using this compound include high selectivity and mild reaction conditions.

Transition Metal Catalysis

Additionally, this compound has been investigated as a ligand in transition metal-catalyzed reactions. Its coordination properties enhance the catalytic activity of metal complexes in cross-coupling reactions.

Case Studies

StudyApplicationFindings
Smith et al., 2021Anticancer ActivityDemonstrated inhibition of tumor growth in breast cancer cell lines with IC50 values indicating potent activity.
Johnson et al., 2020OLEDsReported improved luminescence efficiency by 30% when used as a dopant compared to standard materials.
Lee et al., 2019OrganocatalysisAchieved high yields (up to 95%) in aldol reactions under mild conditions using the compound as a catalyst.

相似化合物的比较

Comparison with Similar Compounds

Key Structural and Functional Differences

The ligand’s performance is compared to related bis(oxazoline) and PYBOX derivatives (Table 1).

Compound Molecular Formula CAS Number Key Features Catalytic Applications Enantioselectivity (ee) Reference
2,6-Bis((3aS,8aR)-indeno-oxazol-2-yl)pyridine C₂₅H₁₉N₃O₂ 185346-09-2 Rigid planar chirality; high optical activity ([α]²⁰/D +386°) Cu(I)/Ni-catalyzed cross-couplings; Sc(III)-hydroxyoxindole synthesis 85–99%
2,6-Bis[(R)-4-phenyloxazolin-2-yl]pyridine C₂₃H₂₀N₄O₂ 131055-28-2 Flexible phenyl substituents; lower steric hindrance Pd(II)-catalyzed lactonisation 61–62%
Bis((3aR,8aS)-indeno-oxazol-2-yl)methane (L19) C₂₁H₁₈N₂O₂ 1360771-89-6 Methane-bridged indeno-oxazoline; tert-butyl substituents Pd-catalyzed gem-dialkylation Not reported
Scandium(III)-2,6-bis((3aS,8aR)-indeno-oxazol-2-yl)pyridine complex C₂₅H₁₉N₃O₂·Sc Enhanced Lewis acidity via Sc(III) coordination Hydroxyoxindole synthesis from isatins 85–99%
6-Bromo-2-[2-((3aR,8aS)-indeno-oxazol-2-yl)phenyl]aminopyridine (4g) C₂₁H₁₆BrN₃O Bromine substituent; mixed oxazoline-aminopyridine structure Cu-catalyzed nitroaldol reactions Not reported

Critical Analysis

Steric and Electronic Effects :

  • The 3aS,8aR stereochemistry in the target ligand provides a rigid, preorganized geometry, enhancing enantioselectivity in Sc(III)-catalyzed reactions compared to flexible ligands like 2,6-bis[(R)-4-phenyloxazolin-2-yl]pyridine .
  • Electron-withdrawing groups (e.g., bromine in compound 4g) reduce catalytic activity in Cu-mediated reactions due to decreased Lewis basicity .

Catalytic Performance: In Pd(II)-catalyzed lactonisation, the target ligand’s enantioselectivity (85–99% ee) surpasses phenyl-substituted analogues (61–62% ee) but requires p-benzoquinone as a co-oxidant .

Synthetic Challenges :

  • The target ligand’s synthesis requires sublimation to remove unreacted 2,6-dibromopyridine, complicating scalability compared to simpler bis(oxazolines) .

生物活性

2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine (CAS No. 185346-09-2) is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features suggest potential biological activities, particularly in the context of its chiral properties and interactions with various biological targets. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C25H19N3O2
  • Molecular Weight : 393.44 g/mol
  • Purity : >98%
  • Melting Point : 265°C (dec.)
  • Optical Activity : [α]20/D -375° (typical in dichloromethane)

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of various enzymes involved in metabolic pathways. Its structure allows it to mimic substrates or transition states, effectively blocking enzyme activity.
  • Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and neuronal excitability.
  • Antioxidant Activity : The indeno[1,2-d]oxazole moiety may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 12 µM
    • HeLa: 15 µM
    • A549: 18 µM

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study 2: Neuroprotective Effects

In a neuroprotective study using a rat model of Parkinson's disease:

  • Dosage : Administered at 10 mg/kg body weight.
  • Results : Significant reduction in motor deficits and neuroinflammation markers compared to control groups.

This indicates potential therapeutic applications for neurodegenerative diseases.

Research Table Summary

Study FocusMethodologyKey Findings
Anticancer ActivityCell viability assaysIC50 values indicate selective toxicity
NeuroprotectionRat model of Parkinson'sReduced motor deficits and inflammation
Enzyme InteractionEnzyme inhibition assaysEffective inhibitor of metabolic enzymes

常见问题

Basic: What are the recommended methods for synthesizing and purifying 2,6-Bis((3aS,8aR)-indeno-oxazolyl)pyridine?

Methodological Answer:
Synthesis typically involves cyclocondensation of chiral amino alcohols with pyridine-2,6-dicarbonitrile derivatives under acidic conditions. Key steps include:

  • Chiral precursor preparation : Use (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol (or enantiomers) to ensure stereochemical integrity .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water mixtures to achieve ≥94% purity .
  • Quality control : Confirm enantiopurity via polarimetry ([α]20/D +386°, c = 1 in CH2Cl2) and chiral HPLC (e.g., Chiralpak AD-H column) .

Basic: How is the enantiomeric purity of this ligand validated in catalytic applications?

Methodological Answer:
Enantiomeric excess (ee) is quantified using:

  • Polarimetry : Compare optical rotation with literature values (e.g., [α]20/D +386° for the (3aR,8aS) configuration) .
  • Chiral HPLC : Resolve enantiomers with cellulose-based columns (e.g., 95:5 hexane/isopropanol mobile phase) .
  • Circular Dichroism (CD) : Correlate CD spectra with crystallographic data to confirm absolute configuration .

Advanced: How can reaction conditions be optimized for asymmetric Cu(I)-catalyzed alkynylation using this ligand?

Methodological Answer:
Systematically vary:

  • Metal-ligand ratio : Test 1:1 to 1:2 (Cu:ligand) to balance catalytic activity and stereoselectivity .
  • Solvent effects : Compare polar aprotic solvents (e.g., DCM vs. THF) to stabilize transition states.
  • Temperature : Lower temperatures (e.g., −20°C) often enhance enantioselectivity by reducing competing pathways .
    Example Protocol :
ParameterTest RangeOptimal Value (Case Study)
Cu:ligand ratio1:1 to 1:31:1.5
SolventDCM, THF, tolueneDCM
Temperature (°C)−40 to 25−20

Advanced: How to resolve contradictions in enantioselectivity data across different reaction systems?

Methodological Answer:
Conflicting ee values may arise from:

  • Counterion effects : Replace non-coordinating anions (e.g., BF4⁻) with coordinating ones (OTf⁻) to modulate metal-ligand geometry .
  • Substrate steric effects : Use bulky substrates (e.g., tert-butyl ketones) to amplify stereochemical discrimination.
  • Impurity analysis : Characterize ligand batches via ¹H/¹³C NMR to detect trace diastereomers or decomposition products .

Advanced: What strategies are effective for modifying the ligand scaffold to enhance catalytic scope?

Methodological Answer:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., CF3) at the indeno-oxazole moiety to tune Lewis acidity .
  • Backbone rigidity : Replace pyridine with quinoline to restrict conformational flexibility and improve stereocontrol .
  • Hybrid ligands : Combine with phosphine groups (e.g., BINAP) for bimetallic catalysis .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard classification : Aquatic Chronic 4 (WGK 3); avoid environmental release .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact .
  • Storage : Keep in airtight containers under nitrogen at −20°C to prevent oxidation .

Advanced: How can computational modeling predict this ligand’s coordination behavior?

Methodological Answer:

  • DFT studies : Calculate binding energies and frontier orbitals to identify preferred metal coordination modes (e.g., κ²-N,O vs. κ³-N,N,O) .
  • Molecular dynamics : Simulate solvent effects on ligand conformation during catalysis.
    Key Metrics :
Metal CenterCoordination Energy (kcal/mol)Predicted Selectivity
Cu(I)−45.2κ²-N,O
Ni(II)−38.7κ³-N,N,O

Advanced: What mechanistic studies elucidate its role in enantioselective Diels-Alder reactions?

Methodological Answer:

  • Kinetic profiling : Monitor reaction rates under varying [ligand] to distinguish pre- or post-rate-determining step enantiocontrol.
  • Isotopic labeling : Use ¹³C-labeled dienophiles to track stereochemical outcomes via NMR .
  • X-ray crystallography : Resolve catalyst-substrate adducts to identify key non-covalent interactions (e.g., π-stacking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine
Reactant of Route 2
2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。